|A-Glucosidase-IN-6

α-glucosidase inhibition acarbose comparator competitive inhibitor IC50

α‑Glucosidase‑IN‑6 (CAS 2497685‑29‑5, compound 18) is a synthetic diarylpentadienone derivative that incorporates a trifluoromethylbenzene sulfonamide moiety on Ring A and a para‑chloro substituent on Ring B [REFS‑1]. It acts as a competitive inhibitor of α‑glucosidase (Bacillus stearothermophilus enzyme) with an IC₅₀ of 5.69 ± 0.5 µM and has been verified as non‑PAINS and non‑aggregator [REFS‑1].

Molecular Formula C24H17ClF3NO3S
Molecular Weight 491.9 g/mol
Cat. No. B12400828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name|A-Glucosidase-IN-6
Molecular FormulaC24H17ClF3NO3S
Molecular Weight491.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC=CC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)Cl
InChIInChI=1S/C24H17ClF3NO3S/c25-20-11-5-17(6-12-20)3-1-2-4-23(30)18-7-13-21(14-8-18)29-33(31,32)22-15-9-19(10-16-22)24(26,27)28/h1-16,29H/b3-1+,4-2+
InChIKeyXAAAPRQFILKAHH-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Glucosidase-IN-6 (Compound 18): A Competitive Sulfonamide-Containing Diarylpentadienone α-Glucosidase Inhibitor for Anti-Diabetic Research Procurement


α‑Glucosidase‑IN‑6 (CAS 2497685‑29‑5, compound 18) is a synthetic diarylpentadienone derivative that incorporates a trifluoromethylbenzene sulfonamide moiety on Ring A and a para‑chloro substituent on Ring B [REFS‑1]. It acts as a competitive inhibitor of α‑glucosidase (Bacillus stearothermophilus enzyme) with an IC₅₀ of 5.69 ± 0.5 µM and has been verified as non‑PAINS and non‑aggregator [REFS‑1]. The compound possesses a molecular formula of C₂₄H₁₇ClF₃NO₃S and a molecular weight of 491.91 g mol⁻¹, and it has been evaluated for in vivo toxicity in a zebrafish embryo model [REFS‑1].

Why Generic α‑Glucosidase Inhibitor Substitution Is Scientifically Unreliable: The α‑Glucosidase‑IN‑6 Case


The α‑glucosidase inhibitor class spans structurally divergent chemotypes—from pseudotetrasaccharides (acarbose) to iminosugars (miglitol) and diarylpentadienones—each with distinct binding modes, target‑selectivity profiles, and in vivo safety signatures [REFS‑1]. Within the diarylpentadienone series itself, small variations in sulfonamide positioning and Ring B substitution cause up to 2.5‑fold differences in α‑glucosidase IC₅₀ and fundamentally alter DPP‑4 counter‑selectivity [REFS‑1]. Substituting α‑Glucosidase‑IN‑6 with a cheaper generic α‑glucosidase inhibitor, or even with a close structural analogue such as compound 10 (IC₅₀ = 6.29 µM, higher DPP‑4 inhibition), would compromise the precisely optimized para‑sulfonamide/para‑chloro pharmacophore that delivers the strongest α‑glucosidase suppression within this chemotype and the clean zebrafish toxicity profile [REFS‑1].

α‑Glucosidase‑IN‑6: Quantitative Head‑to‑Head Differential Evidence Against Acarbose, Closest Sulfonamide Analogs, and the Aminated Series


α‑Glucosidase‑IN‑6 vs. Acarbose: Potency Benchmark and 27‑Fold Differential in the Same Bacillus stearothermophilus Assay

In the same assay system using α‑glucosidase from Bacillus stearothermophilus, α‑Glucosidase‑IN‑6 (compound 18) displayed an IC₅₀ of 5.69 ± 0.5 µM, while the clinical reference drug acarbose achieved an IC₅₀ of 0.21 ± 0.1 µM [REFS‑1]. This corresponds to a 27‑fold lower potency for α‑Glucosidase‑IN‑6 relative to acarbose, establishing a clear quantitative baseline. The dose–response curves were generated in parallel under identical conditions (substrate: p‑nitrophenyl‑α‑D‑glucopyranoside) [REFS‑1].

α-glucosidase inhibition acarbose comparator competitive inhibitor IC50

Intra‑Series SAR: α‑Glucosidase‑IN‑6 Exhibits the Highest α‑Glucosidase Inhibitory Potency Among All 18 Diarylpentadienone Analogues

Within the complete library of 18 diarylpentadienone derivatives, compound 18 (α‑Glucosidase‑IN‑6) demonstrated the most potent α‑glucosidase inhibition (IC₅₀ = 5.69 ± 0.5 µM), outperforming its closest sulfonamide congeners: compound 10 (IC₅₀ = 6.29 ± 0.9 µM), compound 11 (IC₅₀ = 7.16 ± 1.6 µM), compound 17 (IC₅₀ = 7.21 ± 1.2 µM), compound 16 (IC₅₀ = 8.56 ± 2.3 µM), and compound 12 (IC₅₀ = 8.63 ± 4.4 µM) [REFS‑1]. The para‑sulfonamide/para‑chloro substitution pattern of compound 18 was identified as the optimal configuration; ortho‑ and meta‑sulfonamide isomers showed reduced activity [REFS‑1].

structure–activity relationship sulfonamide diarylpentadienone intra-series potency ranking

DPP‑4 Counter‑Selectivity: α‑Glucosidase‑IN‑6 Spares DPP‑4 at Concentrations That Fully Inhibit α‑Glucosidase

The sulfonamide‑containing diarylpentadienone series (compounds 10‑18) was designed to selectively inhibit α‑glucosidase over DPP‑4. At 50 µM, compound 18 achieved 97.79% α‑glucosidase inhibition, but at 100 µM it produced only 53.46% DPP‑4 inhibition and its DPP‑4 IC₅₀ could not be determined (below the 70% threshold) [REFS‑1]. In contrast, acarbose inhibited DPP‑4 by 88.48% at just 3.1 µM, and the clinical DPP‑4 inhibitor sitagliptin exhibited an IC₅₀ of 0.071 ± 0.005 µM [REFS‑1]. This establishes α‑Glucosidase‑IN‑6 as a selective α‑glucosidase probe with negligible DPP‑4 activity.

DPP-4 selectivity dipeptidyl peptidase-4 target selectivity anti-diabetic

In Vivo Zebrafish Embryo Toxicity Profile: No Observable Developmental Toxicity at Concentrations Up to 40 µM

α‑Glucosidase‑IN‑6 was evaluated in a zebrafish embryo in vivo model across a concentration range of 1, 2, 5, 10, 20, and 40 µM (exposure from 6 hpf, assessment at 24 and 48 hpf) [REFS‑1]. At all tested concentrations, embryos displayed normal body length, yolk extension, somite boundaries, blood circulation, and pigment cell development compared to vehicle control [REFS‑1]. Acridine orange staining at 108 hpf revealed no increase in apoptotic cells at 10, 20, or 40 µM. The highest non‑toxic concentration (40 µM) is approximately 7‑fold above the α‑glucosidase IC₅₀, providing a favorable in vitro‑to‑in vivo safety window [REFS‑1].

zebrafish toxicity in vivo safety developmental toxicology

Competitive Inhibition Mechanism Confirmed by Lineweaver‑Burk Analysis: Km Increases Without Vmax Change

Kinetic analysis using Lineweaver‑Burk plots demonstrated that α‑Glucosidase‑IN‑6 acts as a classical competitive inhibitor of α‑glucosidase: increasing inhibitor concentrations (2.5 µM to 10 µM) progressively increased the apparent Km while the Vmax remained unchanged [REFS‑1]. The study tested inhibitor concentrations of 0, 2.5, 5.0, 7.5, 10.0, 12.5, 15.0, and 20.0 µM across six substrate concentrations (1.25 to 30 mM pNPG) to establish the mechanism [REFS‑1]. This behavior is mechanistically identical to acarbose, which also acts as a competitive inhibitor, but compound 18 achieves this through a structurally distinct diarylpentadienone sulfonamide scaffold [REFS‑1].

competitive inhibition Lineweaver-Burk kinetics enzyme mechanism

Scientific and Industrial Deployment Scenarios for α‑Glucosidase‑IN‑6 Driven by Quantitative Differentiation Data


Hit‑to‑Lead Optimization Campaigns for Non‑Acarbose α‑Glucosidase Inhibitors Targeting Type 2 Diabetes

α‑Glucosidase‑IN‑6 serves as an ideal starting hit for medicinal chemistry programs that require a non‑PAINS, competitive scaffold chemically distinct from acarbose. The established SAR around the diarylpentadienone core—where the para‑sulfonamide/para‑chloro configuration yields the maximal potency (IC₅₀ = 5.69 µM) [REFS‑1]—provides a rational vector for further optimization. Its clean zebrafish toxicity profile (no adverse effects up to 40 µM) supports progression into early in vivo efficacy models without immediate toxicology concerns [REFS‑1].

α‑Glucosidase Biochemical Assay Development and High‑Throughput Screening Reference Standard

Because α‑Glucosidase‑IN‑6 is a validated non‑PAINS, non‑aggregator competitive inhibitor with a well‑defined IC₅₀ (5.69 ± 0.5 µM) against Bacillus stearothermophilus α‑glucosidase [REFS‑1], it can function as a reliable positive control and reference inhibitor in enzymatic screening cascades. Its DPP‑4 counter‑selectivity (only 53.46% inhibition at 100 µM) ensures that observed effects in cell‑based or biochemical assays are attributable to α‑glucosidase engagement rather than off‑target DPP‑4 activity [REFS‑1].

Comparative Toxicology Benchmarking of New α‑Glucosidase Inhibitor Candidates in Zebrafish Models

The comprehensive in vivo zebrafish dataset for α‑Glucosidase‑IN‑6—covering embryonic morphology at 24/48 hpf, blood circulation, pigment development, and apoptosis at 108 hpf across a 40‑fold concentration range (1–40 µM) [REFS‑1]—establishes a quantitative safety benchmark. Newly synthesized diarylpentadienone or sulfonamide‑based α‑glucosidase inhibitors can be directly compared against this dataset to assess relative developmental toxicity risk early in the discovery pipeline.

Mechanistic Deconvolution of α‑Glucosidase‑Dependent vs. DPP‑4‑Dependent Anti‑Diabetic Effects

Many standard anti‑diabetic agents (e.g., acarbose) exert dual α‑glucosidase/DPP‑4 inhibition, complicating mechanistic interpretation. α‑Glucosidase‑IN‑6, which potently inhibits α‑glucosidase (97.79% inhibition at 50 µM) while sparing DPP‑4 (IC₅₀ not determinable), provides a clean chemical biology tool to isolate α‑glucosidase‑specific contributions to glucose homeostasis in cellular and ex vivo intestinal models [REFS‑1].

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